molecular formula C17H11N3O3 B12679121 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate CAS No. 82151-48-2

5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate

Cat. No.: B12679121
CAS No.: 82151-48-2
M. Wt: 305.29 g/mol
InChI Key: SYQQCHZXVXQPIS-UHFFFAOYSA-N
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Description

5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups (-NCO) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are materials known for their versatility and wide range of uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:

    Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through nitration and subsequent reduction of the corresponding aromatic compound.

    Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the diisocyanate. This reaction is highly exothermic and requires careful temperature control and the use of appropriate solvents to manage the reaction kinetics.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient heat management and high yield.

    Purification: The crude product is purified through distillation or crystallization to obtain the desired diisocyanate with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes under mild conditions.

    Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide and amines.

Major Products

The major products formed from these reactions include:

    Polyurethanes: Used in foams, coatings, and elastomers.

    Ureas: Used in the production of resins and adhesives.

    Carbamic Acids: Intermediate products that decompose to form amines and carbon dioxide.

Scientific Research Applications

5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Widely used in the production of polyurethanes for various applications, including insulation, automotive parts, and consumer goods.

Mechanism of Action

The mechanism of action of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines, which react with the isocyanate groups to form the corresponding products.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenediphenyl diisocyanate (MDI): Another aromatic diisocyanate used in the production of polyurethanes.

    Toluene diisocyanate (TDI): A widely used diisocyanate with similar applications in polyurethane production.

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with different properties.

Uniqueness

5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its ability to form stable urethane and urea linkages makes it valuable in the production of high-performance polyurethanes with tailored properties for specific applications.

Properties

CAS No.

82151-48-2

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,5-diisocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C17H11N3O3/c1-12-14(6-13-2-4-15(5-3-13)18-9-21)7-16(19-10-22)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3

InChI Key

SYQQCHZXVXQPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=C(C=C2)N=C=O

Origin of Product

United States

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